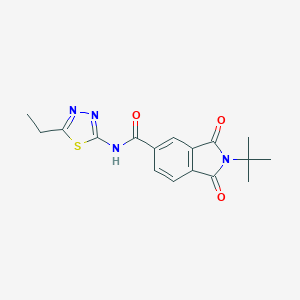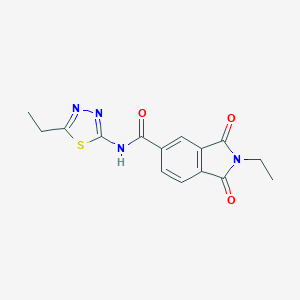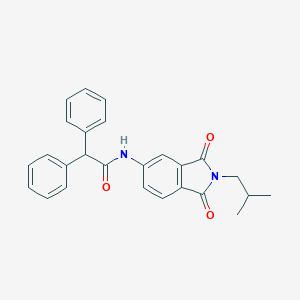
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is a chemical compound with the molecular formula C13H7BrClNO. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. In addition, this compound has also been investigated for its potential use as an antimicrobial agent. It has shown activity against various bacterial and fungal strains. In material science, 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a building block for the synthesis of various organic materials.
Wirkmechanismus
The exact mechanism of action of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In antimicrobial activity, it is believed that this compound disrupts the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been reported to cause oxidative stress in cancer cells. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls. Physiologically, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole is its versatility in various fields such as medicinal chemistry and material science. This compound has shown promising results in various in vitro studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole. In medicinal chemistry, further studies are needed to optimize the use of this compound as an anticancer agent. This includes investigating its activity in animal models and optimizing its pharmacokinetic properties. In material science, this compound can be further investigated for its potential use as a fluorescent probe for the detection of other metal ions. In addition, the synthesis of new derivatives of this compound can be explored for their potential applications in various fields. Overall, the study of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole has the potential to lead to the development of new therapeutic agents and materials.
Synthesemethoden
The synthesis of 2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole can be achieved through various methods. One of the most common methods involves the reaction of 2-amino-5-chlorobenzophenone with 2-bromophenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction to form the desired product. Other methods such as the Buchwald-Hartwig amination and Ullmann reaction have also been reported for the synthesis of this compound.
Eigenschaften
Produktname |
2-(2-Bromophenyl)-5-chloro-1,3-benzoxazole |
|---|---|
Molekularformel |
C13H7BrClNO |
Molekulargewicht |
308.56 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrClNO/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H |
InChI-Schlüssel |
GFBDWBMJQFRXLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)


![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
